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Introduction

Aconitate Decarboxylase 1 (ACOD1), also known as Immunoresponsive Gene 1 (IRG1), is a
crucial enzyme in immunometabolism.[1][2][3] Localized in the mitochondria, ACODL1 catalyzes
the decarboxylation of cis-aconitate, a tricarboxylic acid (TCA) cycle intermediate, to produce
itaconate.[1][2][3] Itaconate has emerged as a key regulator of inflammation and cellular
metabolism. The expression of ACOD1 is significantly upregulated in myeloid cells in response
to inflammatory stimuli such as lipopolysaccharide (LPS), interferons, and other microbial
signals.[1][3][4] This upregulation links innate immune activation with metabolic
reprogramming, influencing inflammatory responses, oxidative stress, and antimicrobial activity.

[415]

The ACOD1 Human Pre-designed siRNA Set A provides a reliable tool for transiently
silencing the expression of the human ACOD1 gene. This allows for the investigation of the
functional roles of ACODL in various cellular processes, making it an invaluable asset for
research in immunology, inflammation, and drug discovery.
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Product Information

The ACOD1 Human Pre-designed siRNA Set A typically contains a pool of multiple sSiRNA
duplexes targeting different regions of the ACOD1 mRNA, a non-targeting negative control
siRNA, and may include a positive control SIRNA and a fluorescently labeled control for
transfection efficiency monitoring.

Data Presentation

The following tables present representative data on the knockdown efficiency of ACOD1
SsiRNA. This data is illustrative and has been compiled from various experimental findings
reported in the scientific literature. Actual results may vary depending on the cell type,
transfection reagent, and experimental conditions.

Table 1: ACOD1 mRNA Knockdown Efficiency by gPCR

% ACOD1 mRNA

] Time Post- ]
. siRNA . Reduction
Cell Line ] Transfection ]
Concentration (nM) (normalized to non-
(hours) .
targeting control)

Human Macrophages 10 24 ~85%
Human Macrophages 25 24 ~95%
THP-1 (differentiated) 10 48 ~80%
THP-1 (differentiated) 25 48 ~92%
HEK293T 10 24 ~75%
HEK293T 25 24 ~88%

Table 2: ACOD1 Protein Knockdown Efficiency by Western Blot
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siRNA

Time Post-

% ACOD1 Protein
Reduction

Cell Line . Transfection .
Concentration (nM) (normalized to non-
(hours) .
targeting control)
Human Macrophages 25 48 ~80%
Human Macrophages 50 48 ~90%
THP-1 (differentiated) 25 72 ~75%
THP-1 (differentiated) 50 72 ~88%

Signaling Pathway

ACOD1 expression is induced by various inflammatory and microbial stimuli, primarily through

the activation of pattern recognition receptors like Toll-like receptors (TLRs). Downstream

signaling cascades involving MyD88, TRIF, NF-kB, and STAT1 lead to the transcriptional

activation of the ACOD1 gene. The resulting itaconate produced by ACOD1 has

immunomodulatory functions, including the inhibition of succinate dehydrogenase (SDH) and

the activation of the Nrf2 antioxidant response pathway.
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Experimental Workflow

The general workflow for an ACOD1 siRNA knockdown experiment involves cell culture, SIRNA
transfection, and subsequent analysis of gene and protein expression, followed by functional

assays.
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Experimental Workflow for ACOD1 Knockdown
Experimental Protocols
1. Cell Culture and Plating

e Cell Lines: Human monocyte-derived macrophages (hMDMs), THP-1 cells, or other cell lines
expressing ACODL1.

o Culture Medium: Use the recommended medium for your specific cell line (e.g., RPMI-1640
or DMEM supplemented with 10% FBS and antibiotics).

e Plating: The day before transfection, seed cells in antibiotic-free medium to achieve 60-80%
confluency at the time of transfection. For a 6-well plate, a typical density is 2 x 10”5 cells
per well.

2. siRNA Transfection Protocol

This protocol is a general guideline and should be optimized for your specific cell line and
transfection reagent.

» Materials:
o ACOD1 Human Pre-designed siRNA Set A
o Non-targeting control sSiRNA
o Transfection reagent (e.g., Lipofectamine™ RNAIMAX)
o Serum-free medium (e.g., Opti-MEM™)
e Procedure (for one well of a 6-well plate):
o SiRNA Preparation:

» |n a sterile microfuge tube (Tube A), dilute 2-8 ul of the 10 uM ACOD1 siRNA stock
solution into 100 ul of serum-free medium. Mix gently.

© 2026 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/product/b15583994/docs?utm_src=pdf-body#application-notes-and-protocols-acod1-human-pre-designed-sirna-set-a
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583994?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

= In a separate tube, prepare the control siRNA in the same manner.

o Transfection Reagent Preparation:

» |n another sterile microfuge tube (Tube B), dilute 2-8 pl of the transfection reagent into
100 pl of serum-free medium. Mix gently and incubate for 5 minutes at room
temperature.

o Complex Formation:
= Add the diluted siRNA (from Tube A) to the diluted transfection reagent (from Tube B).

= Mix gently by pipetting and incubate for 15-20 minutes at room temperature to allow the
formation of siRNA-lipid complexes.

o Transfection:

Aspirate the culture medium from the cells.

Wash the cells once with 2 ml of serum-free medium.

Add 0.8 ml of serum-free medium to the siRNA-lipid complex mixture.

Overlay the 1 ml mixture onto the washed cells.
o Incubation:
= |ncubate the cells at 37°C in a CO2 incubator for 5-7 hours.

= Add 1 ml of normal growth medium containing 2x the normal serum and antibiotic
concentration without removing the transfection mixture.

» Continue to incubate for an additional 18-24 hours.
o Post-Transfection:
» Aspirate the medium and replace it with fresh, complete growth medium.

» Harvest cells for analysis at 24, 48, or 72 hours post-transfection.
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3. Quantitative Real-Time PCR (gPCR) for ACOD1 mRNA Knockdown Analysis

o RNA Extraction: Extract total RNA from transfected and control cells using a commercial kit
(e.g., RNeasy Mini Kit, Qiagen).

o cDNA Synthesis: Synthesize cDNA from 1 pg of total RNA using a reverse transcription kit
(e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).

e qPCR:
o Prepare the gPCR reaction mix using a SYBR Green or TagMan-based master mix.

o Use primers specific for human ACOD1 and a housekeeping gene (e.g., GAPDH, ACTB)
for normalization.

o Perform the gPCR reaction using a real-time PCR system.

o Analyze the data using the AACt method to calculate the relative expression of ACOD1
MRNA.

4. Western Blot for ACOD1 Protein Knockdown Analysis

e Protein Extraction: Lyse the transfected and control cells in RIPA buffer containing protease
inhibitors.

» Protein Quantification: Determine the protein concentration of the lysates using a BCA or
Bradford assay.

e SDS-PAGE and Transfer:
o Load equal amounts of protein (20-30 pg) onto an SDS-polyacrylamide gel.
o Separate the proteins by electrophoresis.
o Transfer the separated proteins to a PVDF or nitrocellulose membrane.

e Immunoblotting:
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o Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
o Incubate the membrane with a primary antibody against ACOD1 overnight at 4°C.

o Wash the membrane and incubate with an appropriate HRP-conjugated secondary
antibody for 1 hour at room temperature.

o Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an
imaging system.

o Use an antibody against a housekeeping protein (e.g., GAPDH, [3-actin) as a loading
control.

o Quantify the band intensities using densitometry software.

Troubleshooting
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Issue

Possible Cause

Suggestion

Low Knockdown Efficiency

Suboptimal transfection

conditions

Optimize siRNA concentration,
transfection reagent volume,

and cell density.

Low transfection efficiency

Use a fluorescently labeled
control siRNA to visually

assess transfection efficiency.

Incorrect timing of analysis

Perform a time-course
experiment (24, 48, 72 hours)
to determine the optimal time

for analysis.

High Cell Toxicity

High concentration of siRNA or

transfection reagent

Reduce the concentration of
siRNA and/or transfection

reagent.

Prolonged exposure to

transfection complexes

Reduce the incubation time
with the transfection

complexes.

Unhealthy cells

Ensure cells are healthy and in
the logarithmic growth phase

before transfection.

Inconsistent Results

Variation in cell density or

passage number

Use cells at a consistent
passage number and plate
them at the same density for

all experiments.

Pipetting errors

Ensure accurate and
consistent pipetting, especially
when preparing siRNA-lipid

complexes.

Conclusion
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The ACOD1 Human Pre-designed siRNA Set A is a powerful and specific tool for elucidating
the role of ACODL in cellular physiology and disease. By following the provided protocols and
optimizing conditions for your specific experimental system, researchers can achieve robust
and reliable gene silencing to advance our understanding of immunometabolism and its
implications for human health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

© 2026 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b15583994/docs?utm_src=pdf-body#application-notes-and-protocols-acod1-human-pre-designed-sirna-set-a
https://www.benchchem.com/product/b15583994?utm_src=pdf-custom-synthesis#bc-rfq
https://academic.oup.com/jimmunol/article-pdf/211/4/518/61472071/ji2300101.pdf
https://utsouthwestern.elsevierpure.com/en/publications/the-dual-role-of-acod1-in-inflammation/
https://pubmed.ncbi.nlm.nih.gov/37549395/
https://scispace.com/pdf/acod1-in-immunometabolism-and-disease-240jwqid9a.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9924012/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9924012/
https://www.benchchem.com/product/b15583994/docs#application-notes-and-protocols-acod1-human-pre-designed-sirna-set-a
https://www.benchchem.com/product/b15583994/docs#application-notes-and-protocols-acod1-human-pre-designed-sirna-set-a
https://www.benchchem.com/product/b15583994/docs#application-notes-and-protocols-acod1-human-pre-designed-sirna-set-a
https://www.benchchem.com/product/b15583994/docs#application-notes-and-protocols-acod1-human-pre-designed-sirna-set-a
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583994?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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